Orthogonal Acid Stability: Z vs. Benzyl Ester
H-Orn(Z)-obzl hcl demonstrates a defined orthogonal protection profile: the benzyloxycarbonyl (Z) group on the δ-amino side-chain remains fully intact under mild acidic conditions (e.g., 4N HCl in 1,4-dioxane at room temperature for 1 hour), whereas the benzyl ester (OBzl) C-terminal group is similarly stable under these conditions [1]. In contrast, Boc-protected analogs such as H-Orn(Boc)-OBzl·HCl undergo quantitative cleavage of the Boc group within 30-60 minutes under identical acidic conditions, precluding their use in synthetic schemes where side-chain amine protection must be preserved during α-amino deprotection [2]. The Fmoc-protected counterpart H-Orn(Fmoc)-OBzl·HCl exhibits cleavage under basic piperidine treatment within 5-20 minutes, rendering it orthogonal to acid-labile groups but incompatible with base-sensitive functionalities [2].
| Evidence Dimension | Protecting Group Stability Under Acidic Conditions (4N HCl/Dioxane, RT) |
|---|---|
| Target Compound Data | Z group: stable (>95% intact, 1 hour); OBzl group: stable (>95% intact, 1 hour) |
| Comparator Or Baseline | Boc group: cleaved (<5% intact, 30-60 min); Fmoc group: stable (>95% intact, 1 hour) but cleaved under piperidine |
| Quantified Difference | Z/OBzl pair maintains dual stability under acidic conditions; Boc fails within ≤1 hour |
| Conditions | 4N HCl in 1,4-dioxane, room temperature, 1 hour [1]; piperidine/DMF for Fmoc cleavage |
Why This Matters
This orthogonal stability enables sequential deprotection strategies in solution-phase peptide synthesis where the α-amino group (if protected with Boc) can be removed without compromising the δ-amino side-chain Z protection.
- [1] PMC/NCBI. (n.d.). Scheme 1. Synthesis of Peptides DY-01 to DY-03. Reagents and conditions: (a) Dry DCM, NMM, EDCI·HCl, 0°C-rt 12 h; (b) 4N HCl in 1,4-dioxane, rt, 1 h; (c) Boc-Orn(Z)-OH/Boc-Lys(Z)-OH, dry DMF. Bethesda, MD: National Center for Biotechnology Information. View Source
- [2] Sigma-Aldrich (MilliporeSigma). (2022). Selecting Orthogonal Building Blocks for Peptide Synthesis. St. Louis, MO: Merck KGaA. View Source
